PHF14 PZP Domain Binding Affinity
In direct isothermal titration calorimetry (ITC) assays, the full H3 (1-34) peptide binds to the PHF14 PZP domain with a dissociation constant (KD) of 0.17 μM, representing a ~75-fold higher affinity compared to the H3 (1-15) N-terminal segment alone (KD = 12.7 μM) [1]. This demonstrates a profound synergistic effect where the presence of residues 15-34 drastically enhances the interaction, a phenomenon not observed when using the shorter fragment.
| Evidence Dimension | Binding Affinity (KD) to PHF14 PZP Domain |
|---|---|
| Target Compound Data | 0.17 μM |
| Comparator Or Baseline | H3 (1-15) peptide: 12.7 μM |
| Quantified Difference | ~75-fold higher affinity for H3 (1-34) |
| Conditions | Isothermal Titration Calorimetry (ITC); unmodified peptides derived from H3.1 sequence |
Why This Matters
Procuring the shorter H3 (1-15) peptide for interaction studies with multi-domain proteins will yield a 75-fold weaker binding signal, potentially missing critical interactions and generating false negatives in biochemical assays.
- [1] Zheng S, Bi Y, Chen H, Gong B, Jia S, Li H. Molecular basis for bipartite recognition of histone H3 by the PZP domain of PHF14. Nucleic Acids Res. 2021;49(15):8961-8973. doi:10.1093/nar/gkab670 View Source
